molecular formula C18H12F3NO4 B2904121 8-methoxy-2-oxo-N-(3-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide CAS No. 313669-70-4

8-methoxy-2-oxo-N-(3-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide

Cat. No. B2904121
CAS RN: 313669-70-4
M. Wt: 363.292
InChI Key: YYTYXGKPYOPKJN-UHFFFAOYSA-N
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Description

The compound “8-methoxy-2-oxo-N-(3-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C18H11F3NO4 . It is structurally similar to the compound “6-bromo-8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide” which has been listed in PubChem .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name, InChI, and Canonical SMILES . The IUPAC name is “6-bromo-8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide”. The InChI is “InChI=1S/C18H11BrF3NO4/c1-26-14-8-11(19)5-9-6-13(17(25)27-15(9)14)16(24)23-12-4-2-3-10(7-12)18(20,21)22/h2-8H,1H3,(H,23,24)” and the Canonical SMILES is "COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 442.2 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 440.98235 g/mol . The topological polar surface area is 64.6 Ų . The heavy atom count is 27 .

Advantages and Limitations for Lab Experiments

8-methoxy-2-oxo-N-(3-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that this compound is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that this compound has a high degree of purity, which makes it ideal for biochemical and pharmacological studies. However, one of the limitations is that this compound has limited solubility in water, which makes it difficult to use in aqueous solutions. Another limitation is that this compound has not been extensively studied in vivo, which limits its potential applications in clinical settings.

Future Directions

There are several future directions for the study of 8-methoxy-2-oxo-N-(3-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide. One of the future directions is to investigate the potential applications of this compound in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide valuable information for its potential use in clinical settings. In addition, future studies could focus on the development of new synthetic methods for this compound, which could improve its solubility and bioavailability.

Synthesis Methods

8-methoxy-2-oxo-N-(3-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide can be synthesized by the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

8-methoxy-2-oxo-N-(3-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide has been studied for its potential applications in various fields such as cancer therapy, anti-inflammatory agents, and anti-viral agents. In cancer therapy, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
In anti-inflammatory agents, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In anti-viral agents, this compound has been shown to inhibit the replication of the hepatitis C virus (HCV). This compound inhibits the activity of the NS5B polymerase, which is essential for HCV replication.

properties

IUPAC Name

8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4/c1-25-14-7-2-4-10-8-13(17(24)26-15(10)14)16(23)22-12-6-3-5-11(9-12)18(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTYXGKPYOPKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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